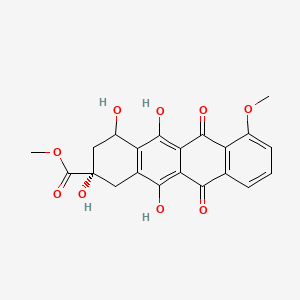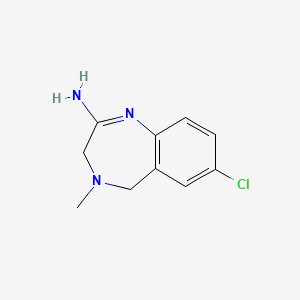
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is a complex organic compound with significant importance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacene skeleton.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthacene core using reagents such as hydroxylating agents and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential as an antibiotic and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It can inhibit the function of enzymes critical for bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and anticancer properties.
Tetracycline: An antibiotic with a similar naphthacene core structure, used to treat bacterial infections.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C21H18O9 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
methyl (2S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3/t10?,21-/m0/s1 |
InChIキー |
ZVJOTGPRIKIAFF-MNKSETBFSA-N |
異性体SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
正規SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)







